molecular formula C12H14N4O5 B130487 7-Nitrobenzoxadiazole-6-aminohexanoic acid CAS No. 88235-25-0

7-Nitrobenzoxadiazole-6-aminohexanoic acid

Cat. No.: B130487
CAS No.: 88235-25-0
M. Wt: 294.26 g/mol
InChI Key: DJFNQJJTTPMBIL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoic acid interacts with various biomolecules in biochemical reactions. A mass spectrometry analysis identified covalent modifications of 6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoic acid in specific cysteine residues of five gametocyte proteins . These interactions could be associated with its antiparasitic effect .

Cellular Effects

6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoic acid has been shown to have effects on various types of cells and cellular processes. It is active in vitro against all blood stages of Plasmodium falciparum, with the rare feature of killing the parasite stages transmissible to mosquitoes, the gametocytes .

Molecular Mechanism

The molecular mechanism of action of 6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoic acid involves binding interactions with biomolecules and changes in gene expression. It has been shown to covalently modify specific cysteine residues of gametocyte proteins .

Temporal Effects in Laboratory Settings

Its activity against Plasmodium falciparum gametocytes suggests potential long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-6 NBD involves the reaction of 7-nitrobenz-2-oxa-1,3-diazole-4-amine with hexanoyl chloride to form the intermediate compound, which is then reacted with D-erythro-sphingosine to yield the final product. The reaction typically requires anhydrous conditions and is carried out in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of C-6 NBD follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

C-6 NBD undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of C-6 NBD include reducing agents like sodium dithionite for reduction reactions and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent properties of the compound .

Major Products Formed

The major products formed from the reactions of C-6 NBD include various substituted derivatives, which can be used for further biochemical studies and applications .

Comparison with Similar Compounds

C-6 NBD is unique due to its combination of fluorescent properties and membrane permeability. Similar compounds include:

C-6 NBD stands out due to its specific use in Golgi apparatus staining and its ability to permeate cell membranes, making it a valuable tool in cellular and molecular biology research .

Properties

IUPAC Name

6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c17-10(18)4-2-1-3-7-13-8-5-6-9(16(19)20)12-11(8)14-21-15-12/h5-6,13H,1-4,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFNQJJTTPMBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236920
Record name 7-Nitrobenzoxadiazole-6-aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88235-25-0
Record name 6-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88235-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitrobenzoxadiazole-6-aminohexanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Nitrobenzoxadiazole-6-aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBD-Aminohexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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